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molecular formula C12H11NO B1348650 4-(4-Methoxyphenyl)pyridine CAS No. 5938-16-9

4-(4-Methoxyphenyl)pyridine

Cat. No. B1348650
M. Wt: 185.22 g/mol
InChI Key: BDXPUDLCSHDVGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06060469

Procedure details

A mixture of 4-methoxybenzene boronic acid (2 g, 13.15 mmol), 4-bromopyridine hydrochloride (3.84 g, 19.72 mmol), diphenylphosphinobutylpalladium (II) dichloride (100 mg), dimethoxyethane (50 ml) and 2M sodium carbonate solution (30 ml) were stirred at 85° C. for 1.5 hours under a nitrogen atmosphere. The solution was allowed to cool to ambient temperature, diluted with ethyl acetate (150 ml) and washed with water (150 ml). The aqueous layer was extracted with ethyl acetate (2×100 ml). The combined organic layers were dried over sodium sulphate and the solvents were removed leaving a white solid, which was chromatographed on silica gel in 70-100% ethyl acetate/hexane giving the title compound as a white solid (1.95 g, 80%). 1H NMR (250 MHz, CDCl3) δ 8.66-8.63 (2H, d, J=6.2 Hz), 7.63-7.59 (2H, d, J=9.0 Hz), 7.50-7.47 (2H, d, J=6.2 Hz), 7.03-6.99 (2H, d, J=9.0 Hz), and 3.87 (3H, s). m/z (ES+) 186 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
diphenylphosphinobutylpalladium (II) dichloride
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1.Cl.Br[C:14]1[CH:19]=[CH:18][N:17]=[CH:16][CH:15]=1.C(COC)OC.C(=O)([O-])[O-].[Na+].[Na+]>C(OCC)(=O)C.C1(P(CCCC[Pd-](Cl)Cl)C2C=CC=CC=2)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:14]2[CH:19]=[CH:18][N:17]=[CH:16][CH:15]=2)=[CH:5][CH:4]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC1=CC=C(C=C1)B(O)O
Name
Quantity
3.84 g
Type
reactant
Smiles
Cl.BrC1=CC=NC=C1
Name
Quantity
50 mL
Type
reactant
Smiles
C(OC)COC
Name
Quantity
30 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
diphenylphosphinobutylpalladium (II) dichloride
Quantity
100 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)CCCC[Pd-](Cl)Cl
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
were stirred at 85° C. for 1.5 hours under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
WASH
Type
WASH
Details
washed with water (150 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvents were removed
CUSTOM
Type
CUSTOM
Details
leaving a white solid, which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel in 70-100% ethyl acetate/hexane giving the title compound as a white solid (1.95 g, 80%)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
COC1=CC=C(C=C1)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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